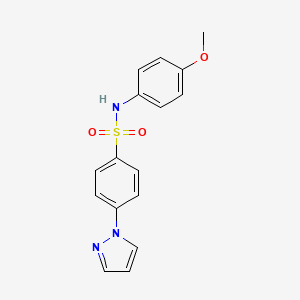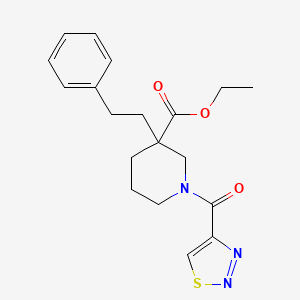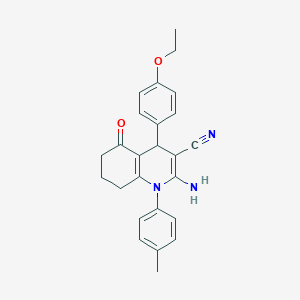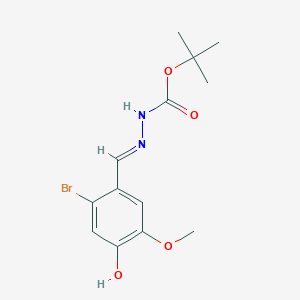
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a sulfonamide derivative that has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for easy access to the compound. This compound has also been extensively studied, which provides a wealth of information on its properties and potential uses. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the identification of new targets for this compound, which could lead to the development of new treatments for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves the reaction of 4-methoxyaniline with 1H-pyrazole-1-carboxylic acid in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield this compound. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-15-7-3-13(4-8-15)18-23(20,21)16-9-5-14(6-10-16)19-12-2-11-17-19/h2-12,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSDAJHRURCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)
![ethyl N-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-N-methylglycinate](/img/structure/B6000798.png)
![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)
![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6000848.png)

